molecular formula C9H10FNO4 B2606688 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene CAS No. 131055-85-1

1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene

Cat. No. B2606688
Key on ui cas rn: 131055-85-1
M. Wt: 215.18
InChI Key: SWHNFGFHPPSJAP-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

A solution of 1,3-difluoro-2-nitro-benzene (1.0 g), 2-methoxyethanol (480 mg), and CsCO3 (3.6 g) in DMF (20 mL) was heated at 60° C. for 16 hours. The reaction mixture was filtered, concentrated, and purified by silica gel chromatography to afford 675 mg of 1-fluoro-3-(2-methoxy-ethoxy)-2-nitro-benzene: 1H NMR (300 MHz, CDCl3) δ 7.4 (dd, 1H), 6.8 (m, 2H), 4.2 (t, 2H), 3.7 (t, 2H), 3.4 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][O:13][CH2:14][CH2:15][OH:16]>CN(C=O)C>[F:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:16][CH2:15][CH2:14][O:13][CH3:12])[C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
480 mg
Type
reactant
Smiles
COCCO
Name
CsCO3
Quantity
3.6 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)OCCOC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 675 mg
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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